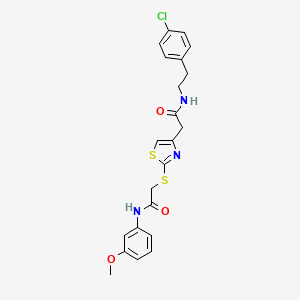

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S2/c1-29-19-4-2-3-17(11-19)25-21(28)14-31-22-26-18(13-30-22)12-20(27)24-10-9-15-5-7-16(23)8-6-15/h2-8,11,13H,9-10,12,14H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXOFCCKFHTXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 4-chlorophenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has potential biological activities and applications in chemistry, biology, medicine, and industry. It features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group, which may contribute to its pharmacological properties.

Scientific Research Applications

Chemistry

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be employed as a building block for creating more complex molecules in organic synthesis.

Biology

This compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors. Researchers have explored thiazole derivatives, related to this compound, for anticancer properties, neuroprotective effects, and anti-inflammatory capabilities . Some thiazole derivatives have shown potential as CDK2 inhibitors and have been observed to arrest the cell cycle and have apoptotic effects on cancer cell lines .

Industry

This compound could be used in the development of new materials with unique properties in material science.

Potential Products from the Compound

- Oxidation : Carboxylic acids or ketones

- Reduction : Alcohols or amines

- Substitution : Various substituted derivatives, depending on the nucleophile used

Mechanism of Action

The mechanism by which N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

- N-(3-chloro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS 942000-28-4): This analog replaces the 4-chlorophenethyl group with a 3-chloro-4-methylphenyl substituent.

- N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS 954075-75-3): Here, the 3-methoxyphenyl group is replaced with 4-fluorophenyl. Fluorine’s electronegativity may enhance metabolic stability but reduce electron-donating effects critical for hydrogen bonding.

Thiazole and Acetamide Modifications

- 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1207050-42-7): This compound substitutes the phenethyl group with a phenoxyethyl chain, introducing an ether linkage. The increased polarity may improve solubility but reduce lipophilicity, affecting bioavailability.

N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives () :

Compounds like 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) exhibit MIC values of 6.25–12.5 μg/mL against bacterial strains. The target compound’s 3-methoxyphenyl group may enhance antifungal activity due to improved electron donation.

Antibacterial and Antifungal Efficacy

- Analogs with halogenated aryl groups (e.g., 4-chlorophenyl, 3-chlorophenyl) show broad-spectrum activity, with MIC values as low as 6.25 μg/mL ().

- The 3-methoxyphenyl substituent in the target compound may enhance binding to fungal cytochrome P450 enzymes, a mechanism observed in related antifungals.

Cytotoxicity and Anticancer Potential

- Quinazoline derivatives with sulfonamide and thioacetamide moieties (e.g., ) demonstrate apoptosis-inducing effects in cancer cells. The target compound’s thiazole-thioether scaffold may similarly disrupt microtubule assembly or DNA replication.

Physicochemical Properties

| Property | Target Compound | CAS 942000-28-4 | CAS 954075-75-3 |

|---|---|---|---|

| Molecular Formula | C21H21ClN3O3S2* | C21H20ClN3O3S2 | C19H15ClFN3O2S2 |

| Molecular Weight | ~462.0 g/mol | 462.0 g/mol | 435.9 g/mol |

| Key Substituents | 4-Chlorophenethyl | 3-Chloro-4-methylphenyl | 4-Fluorophenyl |

| Predicted LogP** | ~3.5 | ~3.8 | ~3.2 |

| Biological Activity | Antifungal (MIC: Pending) | Antibacterial (MIC: 12.5–25 μg/mL) | Antifungal (MIC: 6.25–50 μg/mL) |

Estimated based on structural analogs. *Calculated using fragment-based methods.

Biological Activity

N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a thiazole ring, a chlorophenethyl group, and a methoxyphenyl group, which may contribute to its pharmacological properties. This article explores its synthesis, biological activity, and potential applications in drug development.

Synthesis

The synthesis of N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves several steps:

- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Attachment of the Methoxyphenyl Group : Introduced through a nucleophilic substitution reaction.

- Formation of the Amide Bond : The final step involves reacting the intermediate with 4-chlorophenethylamine.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. Its structural components suggest potential interactions with various molecular targets, including enzymes and receptors.

The exact mechanism by which N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects is not fully elucidated. However, it is hypothesized that it may modulate enzyme or receptor activity through specific binding interactions.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs possess anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that thiazole derivatives can inhibit tumor growth in various cancer models.

- Antimicrobial Properties : Research has shown that thiazole-containing compounds exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, indicating that modifications to the structure could enhance efficacy.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O3S |

| Molecular Weight | 468.0 g/mol |

| CAS Number | 941961-84-8 |

| Potential Applications | Anticancer, Antimicrobial |

Q & A

Basic: What is the synthetic pathway for N-(4-chlorophenethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Chloroacetylation : React 4-chlorophenethylamine with 2-chloroacetamide derivatives in a polar aprotic solvent (e.g., dichloromethane) using triethylamine as a catalyst .

Thiazole Ring Formation : Introduce a thiazole moiety by reacting with thiourea or sulfur-containing reagents under reflux conditions in ethanol .

Coupling Reactions : Link the 3-methoxyphenylamino group via a thioether bond using 2-mercaptoethyl intermediates in dry acetone with anhydrous K₂CO₃ as a base .

Key Characterization : Monitor reaction progress via TLC and confirm structure using MS (e.g., FAB-MS: [M+1]+ at m/z 416.15) and elemental analysis (C: 66.48%, H: 5.09%, N: 16.85%) .

Advanced: How can synthesis yield be optimized for this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Use triethylamine (0.01 mol) to enhance nucleophilic substitution efficiency .

- Solvent Choice : Employ dry acetone or dichloromethane to improve solubility of intermediates .

- Reaction Monitoring : Track completion via TLC (e.g., hexane:ethyl acetate, 3:7) to minimize side products .

- Purification : Recrystallize from ethanol or methanol-acetone mixtures (1:1) to isolate high-purity crystals .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- Mass Spectrometry (MS) : FAB-MS to confirm molecular ion peaks (e.g., m/z 416.15) .

- Elemental Analysis : Validate C, H, N, and O percentages (e.g., C=66.41%, H=5.05%) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, thiazole C=S at δ 170 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data during characterization?

Methodological Answer:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference .

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Dynamic NMR : Analyze temperature-dependent shifts for conformationally flexible groups (e.g., thioether linkages) .

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations) .

Advanced: What methodologies evaluate the compound’s biological activity?

Methodological Answer:

- In Vitro Assays :

- Mechanistic Studies :

Basic: What are the solubility properties of this compound?

Methodological Answer:

- Polar Aprotic Solvents : Highly soluble in DMSO or DMF (>10 mg/mL) .

- Low Solubility : Limited in water or ethanol; use sonication or heating (40–50°C) to improve dispersion .

- Stability : Store in anhydrous conditions to prevent hydrolysis of the acetamide group .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) to maintain compound stability without cytotoxicity .

- Surfactants : Add Tween-80 (0.01% w/v) to enhance aqueous dispersion .

- Prodrug Design : Modify the 3-methoxyphenyl group with hydrophilic substituents (e.g., -OH, -COOH) .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.